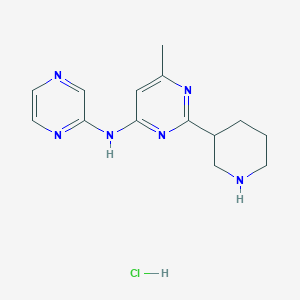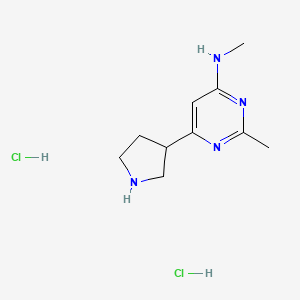
N,2-二甲基-6-(吡咯烷-3-基)嘧啶-4-胺二盐酸盐
描述
“N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2060006-15-5 . It has a molecular weight of 215.17 and is a solid at room temperature . It is stored in an inert atmosphere .
Physical and Chemical Properties Analysis
“N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a solid at room temperature . It is stored in an inert atmosphere . The compound has a molecular weight of 215.17 .科学研究应用
合成和生物应用
合成和杀虫和抗菌潜力:一种衍生物,特别是(4,6-二甲基嘧啶-2-基)-(5-甲基-2-取代苯甲酰/异烟酰-吡唑-3-基)-胺,是通过微波辐射下的环缩合合成的。这些化合物对假小球菌科昆虫表现出显着的杀虫活性,并对选定的微生物具有抗菌潜力 (Deohate 和 Palaspagar,2020)。
抗真菌特性:N,2-二甲基-6-(吡咯烷-3-基)嘧啶-4-胺的衍生物显示出有希望的抗真菌作用。具体而言,通过亲核取代合成的化合物对烟曲霉和黑曲霉表现出显着的抗真菌活性 (Jafar 等人,2017)。
稳定的甜菜碱嘧啶胺的合成:合成了另一种衍生物,6-氨基取代的(5-氯嘧啶-2,4-二基)双(杂芳鎓)盐,强调了取代基模式对稳定性的重要性 (施密特,2002)。
化学性质和合成
电荷累积的杂芳烃:对 2,4,6-三氯嘧啶与 4-(吡咯烷-1-基)吡啶进行亲核取代的研究导致形成电荷转移配合物,表明在电子材料中的应用 (施密特和赫茨海姆,1997)。
嘧啶-氮杂酮类似物的合成:由该化合物合成的系列类似物显示出有希望的体外抗菌和抗结核活性,表明其在药物开发中的潜力 (Chandrashekaraiah 等人,2014)。
氧化动力学研究:N,2-二甲基-6-(吡咯烷-3-基)嘧啶-4-胺衍生物的动力学研究揭示了氧化过程的见解,这对于理解其化学行为至关重要 (Fawzy 和 Shaaban,2014)。
安全和危害
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
作用机制
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological effects . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The synthesis methods applied in preparing pyrimidine derivatives are known to serve molecules with improved druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of effects due to their diverse biological activities .
生化分析
Biochemical Properties
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring is known for its ability to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule . This interaction can lead to the modulation of enzyme activity, protein binding, and other biochemical processes.
Cellular Effects
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s pyrimidine ring is a key component in many biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . These effects are mediated through its interaction with cellular receptors and signaling molecules, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to interact with various proteins and enzymes, modulating their activity and function . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to changes in cellular behavior and function, which are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in clinical applications.
Metabolic Pathways
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s pyrrolidine ring plays a significant role in its metabolic activity, contributing to its interaction with metabolic enzymes and the modulation of metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic activity, which are important for understanding the compound’s effects on cellular function.
Transport and Distribution
The transport and distribution of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s pyrimidine ring allows it to interact with specific transporters, facilitating its movement across cellular membranes and its distribution within tissues . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is determined by its targeting signals and post-translational modifications. The compound’s pyrrolidine ring can direct it to specific compartments or organelles within the cell, affecting its activity and function
属性
IUPAC Name |
N,2-dimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-13-9(5-10(11-2)14-7)8-3-4-12-6-8;;/h5,8,12H,3-4,6H2,1-2H3,(H,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFKLCOZLRTQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)
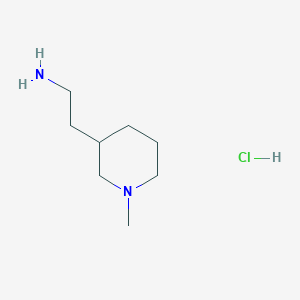
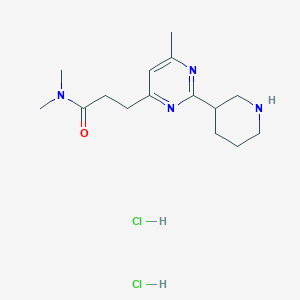
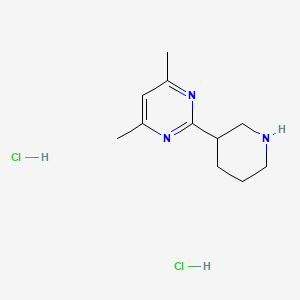
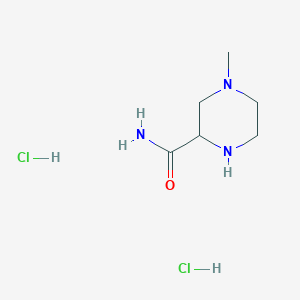
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)



![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)

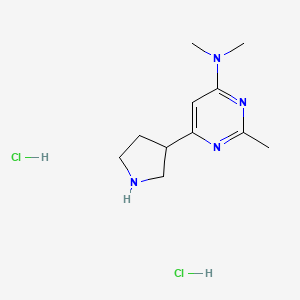
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
